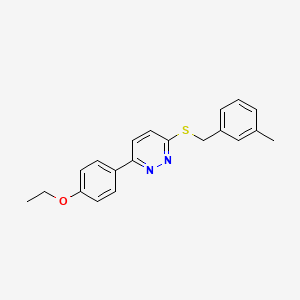

3-(4-Ethoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-6-[(3-methylphenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-3-23-18-9-7-17(8-10-18)19-11-12-20(22-21-19)24-14-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKJGLTWXOGQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyridazine core.

Attachment of the (3-Methylbenzyl)thio Group: The (3-methylbenzyl)thio group can be attached through a thiolation reaction, where a thiol derivative reacts with the pyridazine core in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 3-(4-Ethoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine with structurally or functionally related compounds is provided below. Key parameters include molecular structure, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity: The pyridazine core of the target compound distinguishes it from carbapenems (e.g., Imipenem) and oxadiazoles (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione). Pyridazines are less common in clinical antibiotics but are explored for kinase modulation. Unlike carbapenems with β-lactam rings critical for antibacterial activity, the thioether linkage in the target compound may serve as a non-classical pharmacophore for enzyme binding .

Synthetic Accessibility: The synthesis of thiosemicarbazones (e.g., compounds in ) involves refluxing aldehydes with thiosemicarbazide, a method that could theoretically adapt to pyridazine-thioether derivatives.

Metabolic Stability :

- The ethoxy group in the target compound may confer greater metabolic stability compared to hydroxyl-containing analogs (e.g., Tegafur’s tetrahydrofuran moiety ). Thioether linkages, as seen in Imipenem, are generally resistant to enzymatic cleavage, suggesting similar advantages for the pyridazine derivative.

Notes on Evidence Utilization:

Biological Activity

3-(4-Ethoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine is a pyridazine derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring , which is a six-membered aromatic heterocyclic structure containing two nitrogen atoms. Its structural components include:

- 4-Ethoxyphenyl group at the 3-position

- 3-Methylbenzylthio group at the 6-position

These substituents contribute to the compound's unique chemical properties and potential biological activities.

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

- Enzyme Binding : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Interaction : It could modulate receptor activity, influencing cellular signaling processes.

- Gene Expression Modulation : The compound might affect the expression of genes involved in various biological functions.

Antimicrobial Activity

Research indicates that pyridazine derivatives, including this compound, exhibit antimicrobial properties. The presence of the thioether linkage allows for potential nucleophilic substitution reactions, which can enhance antimicrobial efficacy.

Anticancer Potential

Pyridazines have shown promise as anticancer agents due to their ability to inhibit key oncogenic pathways. For instance, structural analogs have demonstrated inhibitory activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored, with preliminary studies indicating potential anti-inflammatory effects. This could be beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridazine derivatives is crucial for optimizing their biological activity. Comparative analysis with similar compounds reveals insights into how structural modifications influence efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine | Contains a methoxy group instead of ethyl | Potentially active against Mycobacterium tuberculosis |

| 3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine | Fluorine atom enhances lipophilicity | Enhanced antimicrobial activity |

| 3-(Phenylethynyl)-6-((2-methylbenzyl)thio)pyridazine | Contains an ethynyl substituent | Investigated for anticancer properties |

The ethoxy group in this compound may influence its solubility and bioavailability compared to other derivatives, potentially leading to distinct pharmacological profiles.

Case Studies and Research Findings

- Antimicrobial Studies : A study on related pyridazine derivatives showed significant activity against various bacterial strains, indicating that modifications like those found in this compound could enhance antimicrobial potency .

- Cancer Research : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), suggesting that this pyridazine derivative may also be effective against cancer cells through apoptosis induction .

- Inflammation Models : Experimental models have indicated that derivatives can reduce inflammatory markers, supporting the hypothesis that this compound may possess anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(4-Ethoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine to achieve high yield and purity?

- Methodological Answer : The synthesis involves sequential steps such as pyridazine core formation, nucleophilic substitution for thioether linkage, and cross-coupling for aryl group introduction. Key factors include:

- Reagent Selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the 4-ethoxyphenyl group .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for thioether formation .

- Temperature Control : Maintaining 60–80°C during nucleophilic substitution minimizes side reactions .

- Purity Assurance : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl proton signals at δ 1.35–1.40 ppm for CH₃ and δ 4.05–4.10 ppm for OCH₂) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 379.2) and detects impurities .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors to measure IC₅₀ values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations to assess viability reduction .

- Solubility Profiling : Shake-flask method in PBS (pH 7.4) and DMSO to determine logP and bioavailability potential .

Advanced Research Questions

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethoxyphenyl (e.g., methoxy, chloro) or benzylthio groups (e.g., fluorobenzyl) to compare potency .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like EGFR or COX-2, validated by MD simulations .

- Bioisosteric Replacement : Replace the pyridazine core with triazolo-pyridazine or oxadiazole moieties to assess scaffold flexibility .

Q. How can researchers investigate the reaction mechanisms involved in the formation of the pyridazine core and subsequent substitutions?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine in pyridazine condensation to track nitrogen incorporation via LC-MS .

- Kinetic Studies : Monitor thioether formation rates via UV-Vis spectroscopy under varying pH (7–9) and temperature conditions .

- Intermediate Trapping : Quench reactions with acetic acid to isolate and characterize intermediates (e.g., halogenated pyridazines) .

Q. What challenges arise in scaling up multi-step syntheses of this compound, and how are they addressed?

- Methodological Answer :

- Intermediate Stability : Oxidative degradation of thioether intermediates requires inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .

- Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd/C) reduce metal leaching in cross-coupling steps, improving scalability .

- Process Analytics : PAT tools (e.g., in-situ FTIR) monitor reaction progress in flow reactors for continuous production .

Q. How can in vitro ADMET properties be evaluated to prioritize this compound for further development?

- Methodological Answer :

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .

- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) assess cytochrome P450 interactions to predict drug-drug interactions .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction in human plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.